molecular formula C10H18ClF2N3 B12222729 1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride

Cat. No.: B12222729
M. Wt: 253.72 g/mol
InChI Key: SDUOJJJBKOQECZ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride involves several steps. One common method includes the difluoromethylation of a pyrazole derivative. The process typically involves the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, with temperature control being crucial to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can inhibit or activate specific pathways, depending on the target . The compound’s ability to modulate biological activity makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C10H18ClF2N3

Molecular Weight

253.72 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-pentylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H17F2N3.ClH/c1-3-4-5-6-13-9-7-15(10(11)12)14-8(9)2;/h7,10,13H,3-6H2,1-2H3;1H

InChI Key

SDUOJJJBKOQECZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1C)C(F)F.Cl

Origin of Product

United States

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